[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
Description
This compound belongs to the coumarin-derived ester family, characterized by a 2-oxo-4-(trifluoromethyl)chromen-7-yl core linked to a modified pentanoate chain. The ester moiety features a 4-methylphenyl sulfonylamino group, which enhances steric and electronic properties. Such structural features are critical for modulating solubility, bioavailability, and receptor interactions.
Properties
Molecular Formula |
C23H22F3NO6S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C23H22F3NO6S/c1-13(2)10-19(27-34(30,31)16-7-4-14(3)5-8-16)22(29)32-15-6-9-17-18(23(24,25)26)12-21(28)33-20(17)11-15/h4-9,11-13,19,27H,10H2,1-3H3 |
InChI Key |
HSNDEROUJLOXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps, including the formation of the chromen-7-yl core, the introduction of the trifluoromethyl group, and the attachment of the sulfonylamino group. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Substituents and Trifluoromethyl Effects
The trifluoromethyl (-CF₃) group at the 4-position of the coumarin ring is a recurring motif in bioactive molecules due to its electron-withdrawing properties and metabolic stability. Key analogs include:
- Coumarin aminophosphonates (): These feature phosphonate esters instead of sulfonylamino pentanoates, with substituents like 4-fluorophenyl or 4-bromophenyl. Their antibacterial activity correlates with electron-deficient aromatic systems .
- [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate (): Shares the trifluoromethyl-coumarin core but employs a 4-methylbenzoate ester. Its higher molecular weight (458.05 g/mol) compared to the target compound suggests increased lipophilicity .
Table 1: Substituent Effects on Molecular Properties
Ester Linkage and Amino Acid Backbone Variations
The sulfonylamino pentanoate chain in the target compound distinguishes it from analogs with simpler ester groups or alternative amino acid residues:
- : Features a phenylalanine-derived ester with a 4-methylphenyl sulfonamide group. The aromatic side chain may enhance protein binding compared to the aliphatic pentanoate chain in the target compound .
- : Utilizes a propyl-substituted coumarin with a tert-butoxycarbonyl (Boc)-protected amino group.
Biological Activity
The compound [2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a novel derivative of chromenone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, detailing its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a chromenone core substituted with a trifluoromethyl group and a sulfonamide moiety, which are significant for enhancing its biological activity.
The trifluoromethyl group in the compound is known to enhance metabolic stability and lipid solubility, leading to improved membrane permeability. This modification allows for increased interactions with protein targets, which is crucial for its biological efficacy .
2. Inhibition Studies
Recent studies have shown that derivatives of chromenones exhibit inhibitory effects on various enzymes:
- Cyclooxygenase (COX) Inhibition : The compound has demonstrated moderate inhibition against COX-2, an enzyme involved in inflammation and pain pathways. This suggests potential anti-inflammatory properties.
- Lipoxygenase Inhibition : It also inhibits lipoxygenases (LOX-5 and LOX-15), which are implicated in the biosynthesis of leukotrienes, mediators of inflammatory responses .
3. Cytotoxicity
The compound has been evaluated for its cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that the compound exhibits moderate cytotoxicity, suggesting potential as an anticancer agent .
Data Table: Biological Activity Summary
| Biological Target | Activity | IC50 Value |
|---|---|---|
| COX-2 | Moderate Inhibition | Not specified |
| LOX-5 | Moderate Inhibition | Not specified |
| LOX-15 | Moderate Inhibition | Not specified |
| MCF-7 Cell Line | Cytotoxicity | Moderate |
| Hek293 Cell Line | Cytotoxicity | Moderate |
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of related chromenone derivatives showed that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX-2 and LOX pathways. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced these effects .
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 breast cancer cells indicated that compounds similar to [2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate not only inhibited cell proliferation but also induced apoptosis. The mechanism was linked to increased oxidative stress and disruption of mitochondrial function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
